molecular formula C18H16O5 B2738212 (Z)-2-(2,3-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one CAS No. 620546-90-9

(Z)-2-(2,3-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one

Cat. No.: B2738212
CAS No.: 620546-90-9
M. Wt: 312.321
InChI Key: OUMOBJRRKBCLOK-SXGWCWSVSA-N
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Description

(Z)-2-(2,3-Dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one is a synthetic aurone derivative, a class of compounds recognized for their potent biological activity. Its core structure features a benzofuranone scaffold and an exocyclic α,β-unsaturated carbonyl group, which functions as a Michael acceptor. This group can react with thiol groups in biological molecules like glutathione (GSH), reducing intracellular GSH concentrations . Since cancer cells typically have higher baseline levels of reactive oxygen species (ROS), the GSH depletion caused by this compound can lead to a lethal accumulation of ROS, triggering cancer cell death . This mechanism makes it a compound of interest for developing novel anticancer agents. Beyond oncology research, the structural motif of benzofuranones is highly relevant in neuroscience. This compound serves as a key chemical intermediate for investigating new therapeutic strategies for complex neurodegenerative diseases, including Alzheimer's disease (AD) . AD is characterized by a progressive loss of cholinergic neurons and a decline in acetylcholine levels, leading to impaired cognitive function . While the direct target of this specific analogue is under investigation, related structures are explored for their potential to inhibit acetylcholinesterase (AChE) to increase acetylcholine levels in the brain, or to modulate other pathological pathways such as amyloid-beta aggregation . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-7-8-13-15(10-12)23-16(17(13)19)9-11-5-4-6-14(21-2)18(11)22-3/h4-10H,1-3H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMOBJRRKBCLOK-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,3-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran backbone and multiple methoxy substituents. The presence of these functional groups is believed to enhance its biological activity through various mechanisms.

Biological Activities

  • Antitumor Activity :
    Research indicates that derivatives of benzofuran compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, suggesting that this compound may also possess similar properties. In vitro studies have demonstrated cytotoxic effects on human cancer cells, indicating its potential as an anticancer agent.
  • Enzyme Inhibition :
    The compound has been evaluated for its ability to inhibit enzymes such as tyrosinase (mTYR), which is involved in melanin synthesis. Compounds structurally related to this compound have shown varying degrees of inhibition against mTYR, with some derivatives achieving over 90% inhibition . This suggests that the target compound may also be effective in modulating melanin production.
  • Antioxidant Activity :
    Preliminary studies indicate that the compound may exhibit antioxidant properties, which are crucial for combating oxidative stress in cells. The presence of methoxy groups in its structure is often associated with enhanced radical scavenging activity .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged based on related compounds:

  • Binding Affinity : Molecular docking studies suggest that the compound may interact with specific biological targets through hydrogen bonding and hydrophobic interactions. For example, similar compounds have shown strong binding affinities to tyrosinase and other enzymes involved in metabolic pathways .
  • Cell Cycle Arrest : Some studies indicate that benzofuran derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This may involve the modulation of key regulatory proteins within the cell cycle.

Study 1: Antitumor Efficacy

A study conducted on a series of benzofuran derivatives found that those with methoxy substitutions exhibited enhanced cytotoxicity against breast cancer cell lines. The study utilized MTT assays to measure cell viability and concluded that this compound could be a promising candidate for further development as an anticancer drug.

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, researchers synthesized various benzofuran derivatives and assessed their inhibitory effects on mTYR. The results indicated that specific substitutions significantly increased inhibitory potency. This highlights the potential for this compound to serve as a lead compound for developing skin-whitening agents or treatments for hyperpigmentation disorders .

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureAntitumor, Antioxidant
6-Hydroxybenzofuran-Limited activity
Benzofuran Derivatives-Variable activity

This table illustrates how this compound compares with other similar compounds in terms of biological activity.

Scientific Research Applications

Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant antitumor properties. In vitro studies have demonstrated that (Z)-2-(2,3-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

  • Study Findings : A study utilizing MTT assays found that this compound exhibited cytotoxic effects on breast cancer cell lines, indicating its promise for further development in cancer therapeutics.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes such as tyrosinase (mTYR), which plays a crucial role in melanin synthesis.

  • Inhibition Efficacy : Related compounds have shown varying degrees of inhibition against mTYR, with some achieving over 90% inhibition. This suggests that this compound may be effective in developing skin-whitening agents or treatments for hyperpigmentation disorders.

Antioxidant Activity

Preliminary studies suggest that this compound exhibits antioxidant properties, which are essential for combating oxidative stress in cells.

  • Mechanisms : The presence of methoxy groups is often associated with enhanced radical scavenging activity, contributing to its potential protective effects against oxidative damage.

Mechanisms Underlying Biological Activities

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:

  • Binding Affinity : Molecular docking studies indicate that the compound may interact with biological targets through hydrogen bonding and hydrophobic interactions.
  • Cell Cycle Arrest : Some studies suggest that benzofuran derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis through modulation of key regulatory proteins.

Comparative Analysis of Biological Activities

Compound NameStructureBiological Activity
This compoundStructureAntitumor, Antioxidant
Benzofuran DerivativesStructureVariable activity
6-HydroxybenzofuranStructureLimited activity

Case Study 1: Antitumor Efficacy

A focused investigation on a series of benzofuran derivatives revealed that those with methoxy substitutions exhibited enhanced cytotoxicity against breast cancer cell lines. The study utilized MTT assays to measure cell viability and concluded that this compound could be a promising candidate for anticancer drug development.

Case Study 2: Enzyme Inhibition

In another study assessing enzyme inhibition, researchers synthesized various benzofuran derivatives and evaluated their inhibitory effects on mTYR. The findings indicated that specific substitutions significantly increased inhibitory potency, highlighting the potential for this compound as a lead compound for developing treatments for hyperpigmentation disorders.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in substituent positions, oxidation states (e.g., methoxy vs. hydroxy groups), and appended functional groups. Key comparisons include:

Table 1: Substituent Profiles of Selected Analogs
Compound Name Benzylidene Substituents Benzofuran Substituents Key Structural Features
Target Compound 2,3-Dimethoxy 6-Methoxy Electron-rich due to three methoxy groups
(Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxy (6w) 3,4-Dimethoxy 6-Hydroxy Increased polarity from hydroxy group
(Z)-2-(2,3-Dihydroxybenzylidene)-6-methoxy (1u) 2,3-Dihydroxy 6-Methoxy Enhanced H-bonding capacity
(Z)-6,7-Dihydroxy-2-(2-hydroxybenzylidene) (6b) 2-Hydroxy 6,7-Dihydroxy Trihydroxy system; high polarity
(2Z)-2-(2,5-Dimethoxybenzylidene)-6-hydroxy 2,5-Dimethoxy 6-Hydroxy Meta-substituted methoxy on benzylidene

Key Observations :

  • Electron-Donating Effects : Methoxy groups enhance electron density on aromatic rings, influencing conjugation and stability. The target compound’s 2,3-dimethoxybenzylidene moiety likely increases planarity compared to analogs with hydroxy groups, which may form intramolecular H-bonds .

Key Observations :

  • Demethylation or hydrolysis steps (e.g., converting methoxy to hydroxy groups) often reduce yields due to side reactions, as seen in compound 6g (42.4% yield) .
  • Electron-withdrawing groups (e.g., hydroxy) may complicate condensation reactions, whereas methoxy groups facilitate smoother synthesis, as evidenced by 6w’s 93.5% yield .

Physicochemical Properties

Melting points and spectral data reflect structural differences:

Table 3: Physicochemical Data
Compound Name Melting Point (°C) HRMS (ESI) [M-H]⁻ (Found) Notable NMR Shifts (1H/13C)
Target Compound Not reported Not reported Anticipated δ ~7.5–7.8 (benzylidene H)
(Z)-6w 218.9–219.6 297.0768 δ 6.78–6.69 (m, aromatic H)
(Z)-1u Not reported 283.0611 δ 7.62 (d, J = 2.7 Hz, benzofuran H)
(Z)-6e (2,3-dihydroxy) 254.9–255.5 283.0611 δ 7.13 (d, J = 8.3 Hz, aromatic H)

Key Observations :

  • Hydroxy-substituted analogs (e.g., 6e) exhibit higher melting points (>250°C) due to intermolecular H-bonding, whereas methoxy derivatives (e.g., 6w) melt at lower temperatures (~219°C) .
  • The target compound’s 6-methoxy group would deshield adjacent protons, likely producing distinct NMR shifts compared to hydroxy analogs.

Q & A

Q. What are the critical parameters for synthesizing (Z)-2-(2,3-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one?

The synthesis involves:

  • Aldol condensation : Reaction between a substituted benzofuran precursor and a dimethoxybenzaldehyde derivative under reflux in anhydrous conditions (e.g., dichloromethane or ethanol) .
  • Stereochemical control : Use of Z-selective catalysts (e.g., acidic or basic conditions) to stabilize the desired configuration .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product, with yields typically ranging from 40–70% .

Key parameters : Temperature (60–80°C), reaction time (6–12 hours), and solvent polarity to favor intramolecular cyclization .

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

  • NMR spectroscopy : The coupling constant (J) between the α,β-unsaturated carbonyl protons (7–8 Hz) and NOE correlations confirm the Z-configuration .
  • X-ray crystallography : Crystal structures (e.g., related analogs in ) show spatial alignment of substituents on the double bond .
  • IR spectroscopy : Absorption bands at 1640–1680 cm⁻¹ (C=O stretch) and 1600–1620 cm⁻¹ (C=C stretch) support conjugation in the Z-isomer .

Q. What analytical techniques are essential for structural validation?

  • HRMS : Exact mass determination (e.g., C₁₉H₁₈O₆ requires [M+H]⁺ = 343.1181) .
  • ¹³C NMR : Peaks at δ 180–190 ppm for the benzofuranone carbonyl and δ 150–160 ppm for aromatic methoxy groups .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns and methanol/water mobile phases .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require lower temperatures to avoid byproducts like dimerization .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in benzylidene formation .
  • Microwave-assisted synthesis : Reduces reaction time (2–4 hours) and improves yields by 10–15% compared to conventional heating .

Data contradiction example : Higher temperatures (>80°C) in ethanol may favor E-isomer formation, requiring post-synthesis isomerization .

Q. How do substituent positions (e.g., methoxy groups) influence biological activity?

  • Anti-parasitic activity : 3,4-Dimethoxy substitution (as in ) enhances trypanocidal activity (IC₅₀ = 2.1 µM) compared to 2,5-dimethoxy analogs (IC₅₀ = 8.3 µM) due to improved membrane permeability .
  • Antioxidant effects : Methoxy groups at the 6-position increase radical scavenging (e.g., DPPH assay, EC₅₀ = 12 µM) by stabilizing phenolic intermediates .

Structure-Activity Relationship (SAR) Table :

Substituent PositionBiological ActivityKey Mechanism
2,3-DimethoxyAnticancer (IC₅₀ = 5 µM)Topoisomerase II inhibition
3,4-DimethoxyAntiparasitic (IC₅₀ = 2.1 µM)Mitochondrial membrane disruption
6-MethoxyAntioxidant (EC₅₀ = 12 µM)Free radical stabilization

Q. How can computational modeling resolve contradictions in target identification?

  • Molecular docking : Predict binding to DRAK2 kinase (binding energy = -9.2 kcal/mol) using AutoDock Vina, aligning with experimental IC₅₀ values .
  • MD simulations : Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) to prioritize targets for wet-lab validation .
  • QSAR models : Correlate logP values (2.5–3.5) with cellular uptake efficiency in cancer cell lines .

Q. What strategies address stability issues during storage or biological assays?

  • Photostability : Degradation under UV light (t₁/₂ = 24 hours) necessitates amber vials and antioxidants (e.g., BHT) .
  • pH-dependent hydrolysis : Degrades rapidly at pH > 8 (t₁/₂ = 2 hours), requiring buffered solutions (pH 6–7) for in vitro studies .
  • Lyophilization : Stable for >6 months at -20°C when lyophilized with trehalose as a cryoprotectant .

Methodological Guidance

Q. How to design experiments for analyzing contradictory bioactivity data?

  • Dose-response curves : Use 8–10 concentration points to calculate accurate IC₅₀/EC₅₀ values (e.g., GraphPad Prism nonlinear regression) .
  • Orthogonal assays : Validate antiproliferative activity via both MTT and ATP-lite assays to rule out false positives from redox interference .
  • Control compounds : Include reference standards (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant assays) .

Q. What in silico tools predict metabolic pathways and toxicity?

  • SwissADME : Predicts CYP3A4-mediated demethylation as the primary metabolic pathway (probability = 0.78) .
  • ProTox-II : Estimates hepatotoxicity (Probability = 65%) due to quinone metabolite formation .
  • MetaSite : Identifies glucuronidation as a major detoxification route (site specificity = 6-methoxy group) .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC₅₀ values for anticancer activity?

  • Cell line variability : Sensitivity differences between MCF-7 (IC₅₀ = 5 µM) and HeLa (IC₅₀ = 15 µM) due to variable P-glycoprotein expression .
  • Assay conditions : Serum-free media reduce bioavailability, inflating IC₅₀ values by 2–3 fold .
  • Batch purity : Impurities >5% (e.g., E-isomer contamination) artificially enhance or suppress activity .

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